Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate
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Overview
Description
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is an organic compound with a complex structure that includes a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate typically involves esterification reactions. One common method is the reaction of butan-2-ol with 6-(cyclohex-2-en-1-yl)hexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The cyclohex-2-en-1-yl group may interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-sec-Butyl-2-cyclohexen-1-ol: Similar in structure but with a hydroxyl group instead of an ester group.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Contains a butenone group instead of a hexanoate backbone.
Uniqueness
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is unique due to its combination of a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6316-56-9 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
butan-2-yl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C16H28O2/c1-3-14(2)18-16(17)13-9-5-8-12-15-10-6-4-7-11-15/h6,10,14-15H,3-5,7-9,11-13H2,1-2H3 |
InChI Key |
WLHQEBQUYJNYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCCCCC1CCCC=C1 |
Origin of Product |
United States |
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